molecular formula C22H29N3O3 B12556788 (E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene CAS No. 176681-76-8

(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene

Cat. No.: B12556788
CAS No.: 176681-76-8
M. Wt: 383.5 g/mol
InChI Key: GCHWVQAMRPCYJH-UHFFFAOYSA-N
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Description

(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group, which is a functional group characterized by a nitrogen-nitrogen double bond, and is substituted with both ethylhexyl and nitrophenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in research and industrial applications.

Preparation Methods

The synthesis of (E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene typically involves a multi-step process. The initial step often includes the preparation of the starting materials, such as 4-nitroaniline and 2-ethylhexanol. These starting materials undergo a series of reactions, including nitration, diazotization, and coupling reactions, to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.

Chemical Reactions Analysis

(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The diazene group can participate in electron transfer reactions, while the nitrophenyl group can engage in various binding interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene can be compared with other diazene compounds, such as:

    Azobenzene: A simpler diazene compound with two phenyl groups.

    Disperse Orange 3: A dye with a similar diazene structure but different substituents.

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

176681-76-8

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

[4-(2-ethylhexoxy)-2,5-dimethylphenyl]-(4-nitrophenyl)diazene

InChI

InChI=1S/C22H29N3O3/c1-5-7-8-18(6-2)15-28-22-14-16(3)21(13-17(22)4)24-23-19-9-11-20(12-10-19)25(26)27/h9-14,18H,5-8,15H2,1-4H3

InChI Key

GCHWVQAMRPCYJH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1C)N=NC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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